ethyl 2-({[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-{2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiazole ring, and an ester group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 3-amino-1,2,4-triazole with appropriate reagents under controlled conditions.
Thiazole Ring Formation: The thiazole ring is formed by reacting suitable precursors, such as 2-aminothiazole, with other reagents.
Coupling Reactions: The triazole and thiazole rings are then coupled through a series of reactions involving amide bond formation and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and ester functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
ETHYL 2-{2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, including as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and thiazole derivatives, such as:
3-Amino-1,2,4-triazole: Known for its use as a competitive inhibitor in biochemical studies.
2-Aminothiazole: A key intermediate in the synthesis of various pharmaceuticals.
Uniqueness
ETHYL 2-{2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of triazole and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H14N6O3S2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H14N6O3S2/c1-3-20-8(19)7-5(2)13-10(22-7)14-6(18)4-21-11-15-9(12)16-17-11/h3-4H2,1-2H3,(H,13,14,18)(H3,12,15,16,17) |
InChI Key |
TWXXYWQRYCPGIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NNC(=N2)N)C |
Origin of Product |
United States |
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